molecular formula C11H15NS B7897352 (R)-2-(2-(Methylthio)phenyl)pyrrolidine

(R)-2-(2-(Methylthio)phenyl)pyrrolidine

Cat. No.: B7897352
M. Wt: 193.31 g/mol
InChI Key: XLTYHQGKUJLXRU-SNVBAGLBSA-N
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Description

®-2-(2-(Methylthio)phenyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines It is characterized by the presence of a pyrrolidine ring substituted with a 2-(methylthio)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-(Methylthio)phenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromoanisole and pyrrolidine.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction. This is achieved by reacting 2-bromoanisole with sodium methylthiolate to form 2-(methylthio)anisole.

    Cyclization: The intermediate 2-(methylthio)anisole is then subjected to a cyclization reaction with pyrrolidine under basic conditions to form the desired ®-2-(2-(Methylthio)phenyl)pyrrolidine.

Industrial Production Methods

In an industrial setting, the production of ®-2-(2-(Methylthio)phenyl)pyrrolidine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

®-2-(2-(Methylthio)phenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the aromatic ring, using reducing agents like lithium aluminum hydride.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced aromatic compounds.

    Substitution: N-alkylated or N-acylated pyrrolidines.

Scientific Research Applications

®-2-(2-(Methylthio)phenyl)pyrrolidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is employed in studies investigating the biological activity of pyrrolidine derivatives.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(2-(Methylthio)phenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(2-(Methylthio)phenyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:
    • ®-2-(2-(Methylthio)phenyl)piperidine
    • ®-2-(2-(Methylthio)phenyl)morpholine

Uniqueness

    Structural Features: The presence of the 2-(methylthio)phenyl group distinguishes ®-2-(2-(Methylthio)phenyl)pyrrolidine from other pyrrolidine derivatives.

    Reactivity: The compound’s unique reactivity profile, particularly its ability to undergo oxidation and substitution reactions, sets it apart from similar compounds.

    Applications: Its specific applications in medicinal chemistry and organic synthesis highlight its uniqueness compared to other pyrrolidine derivatives.

Biological Activity

(R)-2-(2-(Methylthio)phenyl)pyrrolidine is a chiral compound that has garnered attention for its diverse biological activities. This compound, characterized by a pyrrolidine ring connected to a methylthio-substituted phenyl group, has been studied for its potential therapeutic applications and interactions with various biological systems.

  • Chemical Formula : C12_{12}H15_{15}NS
  • Molecular Weight : 229.77 g/mol
  • Structure : The compound features a unique configuration that enhances its biological activity, particularly through interactions with cellular receptors and enzymes.

Research indicates that this compound may influence several biological processes:

  • Receptor Interaction : The compound has shown potential in interacting with specific receptors on cell surfaces, which can lead to alterations in cellular signaling pathways. This interaction may modulate neurotransmitter systems, particularly dopamine and serotonin, influencing mood and cognitive functions.
  • Enzyme Inhibition : It has been studied for its ability to inhibit certain enzymes, which affects various metabolic processes. This inhibition can lead to significant pharmacological effects, such as cardioprotection in myocardial cells .

In Vitro Studies

  • Cellular Signaling : Studies have demonstrated that this compound can alter signaling pathways in cardiomyocytes. For example, it has been shown to inhibit mitochondrial permeability transition pore (mPTP) opening, which is critical in preventing cell death during ischemic conditions .
  • Cytotoxicity Assays : The compound's cytotoxic effects have been evaluated against various cancer cell lines. Preliminary findings suggest selective cytotoxicity, indicating potential applications in cancer therapy .

In Vivo Studies

  • Cardiac Protection : In animal models, the compound demonstrated protective effects against myocardial injury induced by hypoxia-reoxygenation. This effect was associated with the inhibition of mPTP opening, leading to reduced infarct size .
  • Pharmacokinetics : The hydrochloride salt form of the compound enhances its solubility and bioavailability, making it suitable for further pharmacological studies.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(R)-1-Methyl-2-phenylpyrrolidineSimilar pyrrolidine structureModulates neurotransmitter systems; potential in treating neurological disorders
This compoundMethylthio-substituted phenyl groupInhibits mPTP opening; selective cytotoxicity against cancer cells

Case Studies and Research Findings

  • Cardiomyocyte Study : A study published in the Journal of Pharmacology and Experimental Therapeutics highlighted the dual inhibition mechanism of this compound on mPTP in cardiac cells. The results showed that this compound could significantly reduce cell death during ischemic events .
  • Cancer Cell Line Evaluation : Research indicated that this compound exhibited selective cytotoxicity against human prostate cancer cells, suggesting its potential as an anticancer agent .

Properties

IUPAC Name

(2R)-2-(2-methylsulfanylphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10/h2-3,5,7,10,12H,4,6,8H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTYHQGKUJLXRU-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=CC=C1[C@H]2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.